N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves multiple steps. One common synthetic route begins with the preparation of the benzodioxin moiety, which is then coupled with the imidazopyridine core under specific reaction conditions. The reaction often requires the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxin or imidazopyridine moieties are replaced by other substituents
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential use as a therapeutic agent for diseases such as Alzheimer’s and bacterial infections
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine can be compared with other similar compounds, such as:
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-3H-imidazo[4,5-b]pyridin-2-amine: This compound differs by having a single methyl group on the imidazopyridine core.
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-3H-imidazo[4,5-b]pyridin-2-ol: This compound features a hydroxyl group instead of an amine group on the imidazopyridine core .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C17H18N4O2/c1-20(17-19-13-4-3-7-18-16(13)21(17)2)11-12-5-6-14-15(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3 |
InChI Key |
MEXQPYVNSYJKAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.